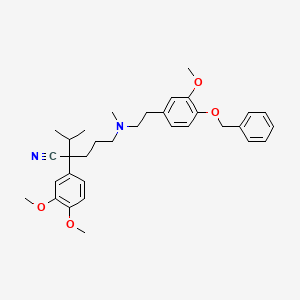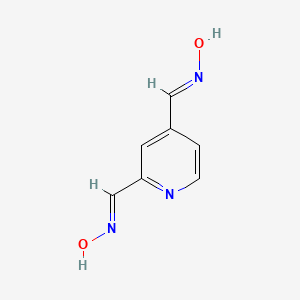
2,4-Pyridinedialdoxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Pyridinedialdoxime typically involves the reaction of pyridine-2,4-dicarboxaldehyde with hydroxylamine hydrochloride. The reaction is carried out in an aqueous medium, often with the addition of a base such as sodium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction proceeds as follows:
[ \text{Pyridine-2,4-dicarboxaldehyde} + 2 \text{Hydroxylamine hydrochloride} \rightarrow \text{this compound} + 2 \text{Water} + 2 \text{Sodium chloride} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves precise control of temperature, pH, and reaction time. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2,4-Pyridinedialdoxime undergoes various chemical reactions, including:
Oxidation: The aldoxime groups can be oxidized to form nitrile oxides.
Reduction: The aldoxime groups can be reduced to form primary amines.
Substitution: The hydrogen atoms in the aldoxime groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Substitution reactions often require catalysts such as palladium or platinum.
Major Products:
Oxidation: Nitrile oxides.
Reduction: Primary amines.
Substitution: Various substituted pyridines depending on the substituent introduced.
Scientific Research Applications
2,4-Pyridinedialdoxime has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: It is studied for its potential as an antidote for organophosphate poisoning due to its ability to reactivate acetylcholinesterase.
Medicine: Research is ongoing into its potential therapeutic applications, including its use in the treatment of neurodegenerative diseases.
Industry: It is used in the synthesis of various industrial chemicals and as a stabilizer in certain formulations.
Mechanism of Action
The primary mechanism of action of 2,4-Pyridinedialdoxime involves its interaction with acetylcholinesterase, an enzyme that breaks down acetylcholine in the nervous system. In cases of organophosphate poisoning, acetylcholinesterase is inhibited, leading to an accumulation of acetylcholine and subsequent overstimulation of the nervous system. This compound reactivates acetylcholinesterase by cleaving the phosphate-ester bond formed between the organophosphate and the enzyme, thereby restoring normal enzyme function.
Comparison with Similar Compounds
Pralidoxime: Another oxime used as an antidote for organophosphate poisoning. It has a similar mechanism of action but differs in its chemical structure.
Obidoxime: A bis-pyridinium oxime with higher efficacy in reactivating acetylcholinesterase compared to pralidoxime.
Asoxime chloride: Another oxime compound used in the treatment of organophosphate poisoning.
Uniqueness: 2,4-Pyridinedialdoxime is unique due to its specific structure, which allows it to effectively interact with acetylcholinesterase and other biological targets
Properties
CAS No. |
22866-50-8 |
|---|---|
Molecular Formula |
C7H7N3O2 |
Molecular Weight |
165.15 g/mol |
IUPAC Name |
N-[[2-(hydroxyiminomethyl)pyridin-4-yl]methylidene]hydroxylamine |
InChI |
InChI=1S/C7H7N3O2/c11-9-4-6-1-2-8-7(3-6)5-10-12/h1-5,11-12H |
InChI Key |
QEBAKUDDWKSFCV-UHFFFAOYSA-N |
SMILES |
C1=CN=C(C=C1C=NO)C=NO |
Canonical SMILES |
C1=CN=C(C=C1C=NO)C=NO |
Synonyms |
2,4-Bis[(hydroxyimino)methyl]pyridine; 2,4-Pyridinedialdoxime; 2,4-Pyridinedicarboxaldehyde dioxime; 4-PyridinedialdoxiMe; (1E,1,E)-2-((E)-(hydroxyimino)methyl)isonicotinaldehyde oxime |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



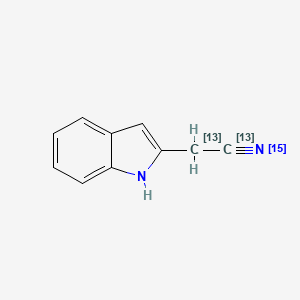
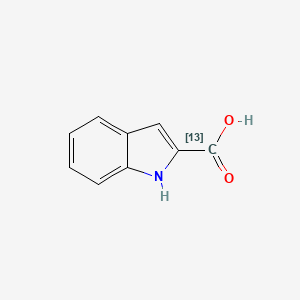
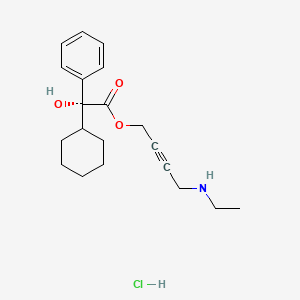
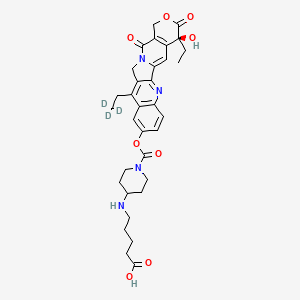
![N-[(4-hydroxy-2-iodo-3-methoxyphenyl)methyl]-8-methylnonanamide](/img/structure/B563905.png)
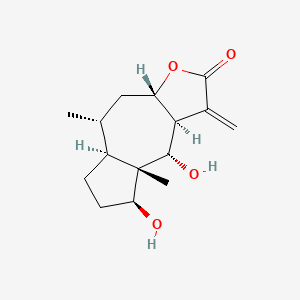
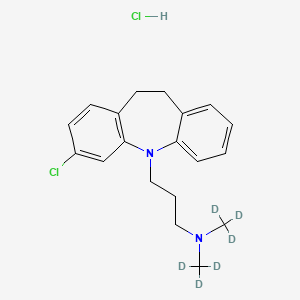
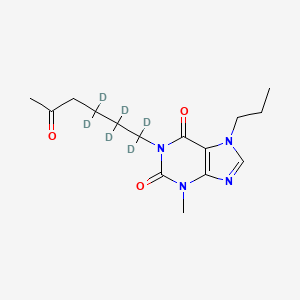

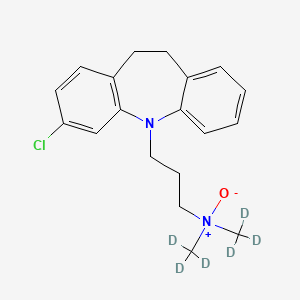
![4,5,5-trideuterio-16,18-dihydroxy-4-(trideuteriomethyl)-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione](/img/structure/B563911.png)
